molecular formula C12H11ClO B13468222 [4-(Chloromethyl)naphthalen-1-yl]methanol

[4-(Chloromethyl)naphthalen-1-yl]methanol

Cat. No.: B13468222
M. Wt: 206.67 g/mol
InChI Key: ZVOXTLXPWPWJSO-UHFFFAOYSA-N
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Description

[4-(Chloromethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chloromethyl group and a hydroxymethyl group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chloromethylation of Naphthalene: The synthesis of [4-(Chloromethyl)naphthalen-1-yl]methanol typically begins with the chloromethylation of naphthalene. This reaction involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

    Reduction: The resulting chloromethylated naphthalene is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Chloromethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form naphthalen-1-ylmethanol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols are used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of naphthalen-1-ylmethanal or naphthalen-1-ylmethanoic acid.

    Reduction: Formation of naphthalen-1-ylmethanol.

    Substitution: Formation of various substituted naphthalen-1-ylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-(Chloromethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of desired products.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in the synthesis of pharmaceutical agents due to its structural similarity to biologically active molecules.

    Biochemical Studies: It is used in studies to understand the interaction of naphthalene derivatives with biological systems.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of [4-(Chloromethyl)naphthalen-1-yl]methanol involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparison with Similar Compounds

    Naphthalene: The parent compound, naphthalene, lacks the functional groups present in [4-(Chloromethyl)naphthalen-1-yl]methanol.

    Naphthalen-1-ylmethanol: This compound is similar but lacks the chloromethyl group.

    Chloromethylnaphthalene: This compound has the chloromethyl group but lacks the hydroxymethyl group.

Uniqueness:

    Functional Groups: The presence of both chloromethyl and hydroxymethyl groups in this compound makes it unique and versatile for various chemical reactions and applications.

    Reactivity: The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in synthesis and industry.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

[4-(chloromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H11ClO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,14H,7-8H2

InChI Key

ZVOXTLXPWPWJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CO)CCl

Origin of Product

United States

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